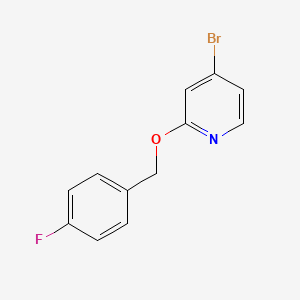

4-Bromo-2-(4-fluorobenzyloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 4-Bromo-2-(4-fluorobenzyloxy)pyridine are not available in the search results, similar compounds such as 4-Bromo-2-fluorobenzonitrile can be synthesized through the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis

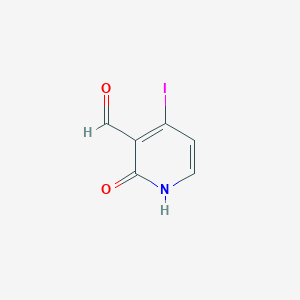

The molecular structure of 4-Bromo-2-(4-fluorobenzyloxy)pyridine consists of a pyridine ring with a bromine atom at the 4th position and a fluorobenzyloxy group at the 2nd position.Physical And Chemical Properties Analysis

4-Bromo-2-(4-fluorobenzyloxy)pyridine is a solid at room temperature. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A study on the synthesis and structural analysis of pyridine-based hydrazone derivatives, including a derivative closely related to 4-Bromo-2-(4-fluorobenzyloxy)pyridine, highlighted the importance of such compounds in the development of materials with potential nonlinear optical (NLO) properties. Ultrasonication techniques were used for rapid synthesis, and the structures were confirmed via spectral analysis and X-ray crystallography. Computational insights into the optimized geometry, NLO properties, and molecular interactions were obtained, demonstrating the compounds' significant NLO properties, which are crucial for materials science applications (Khalid et al., 2021).

Organic Synthesis Techniques

In another study, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was explored, showcasing the application of 4-Bromo-2-(4-fluorobenzyloxy)pyridine derivatives in organic synthesis. These derivatives are crucial in medicinal chemistry and radiopharmaceutical applications, especially in the preparation of labeled compounds for imaging and diagnostic purposes (Proszenyák et al., 2005).

Material Science and Chemistry

Research into the synthesis of 2, 4, 6 – triaryl pyridines further illustrates the versatility of pyridine derivatives, including those related to 4-Bromo-2-(4-fluorobenzyloxy)pyridine, in material science and chemistry. These compounds are synthesized through reactions involving similar derivatives, demonstrating their utility in creating materials with specific electronic and structural properties (Agarwal, 2012).

Antimicrobial and Biological Activity

A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their antimicrobial activities showcases the potential biological applications of pyridine derivatives. These compounds, including those structurally related to 4-Bromo-2-(4-fluorobenzyloxy)pyridine, are evaluated for their antimicrobial properties, indicating their importance in the development of new therapeutic agents (Bayrak et al., 2009).

Corrosion Inhibition

Research into the electrochemical and theoretical insights on the adsorption and corrosion inhibition properties of novel pyridinium-derived ionic liquids for mild steel in 1 M HCl demonstrates the industrial and engineering applications of pyridine derivatives. These studies highlight the role of such compounds in protecting metals from corrosion, essential for extending the lifespan and durability of metal structures and components (El-hajjaji et al., 2020).

Safety and Hazards

While specific safety data for 4-Bromo-2-(4-fluorobenzyloxy)pyridine is not available, similar compounds such as 4-Bromo-2-fluoropyridine are classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, and are harmful if swallowed, cause serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

4-bromo-2-[(4-fluorophenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKGFHWITZZHJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)